

METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE molecular weight

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Compound of Interest

Compound Name: METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE

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An In-Depth Technical Guide to **METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE**

Executive Summary

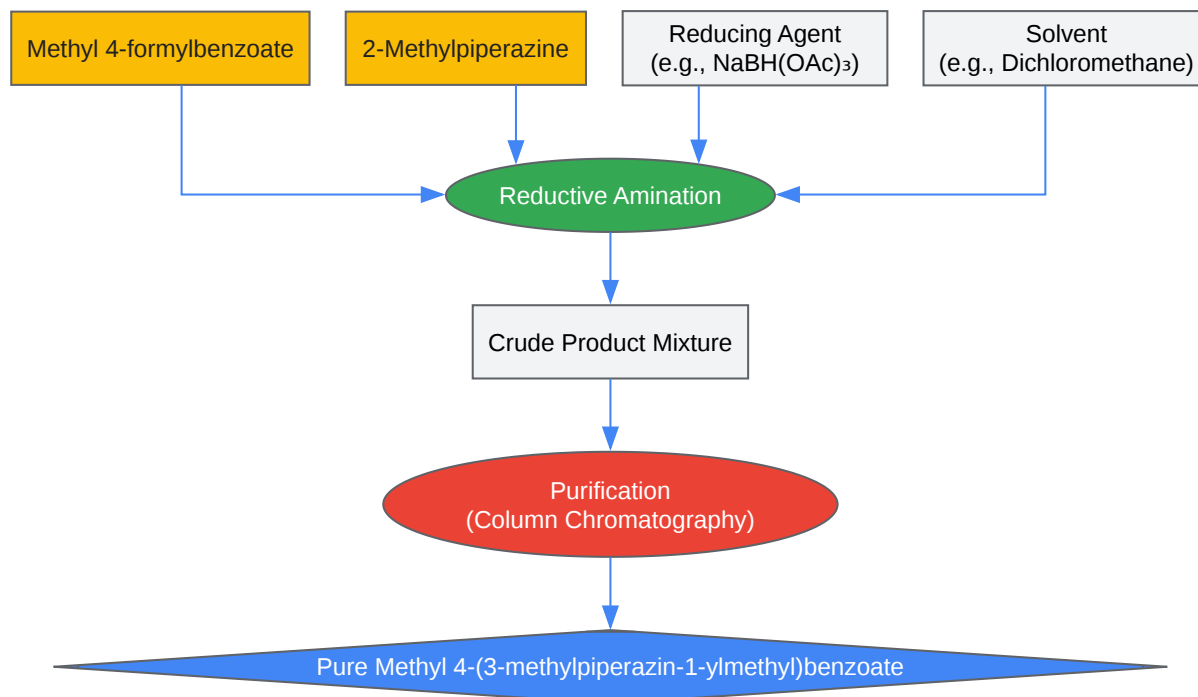
This technical guide provides a comprehensive overview of **Methyl 4-(3-methylpiperazin-1-ylmethyl)benzoate**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The presence of the 3-methylpiperazine moiety, a "privileged scaffold" in pharmacology, combined with the benzoate functional group, makes this molecule a versatile building block for synthesizing complex chemical entities. This document delves into its chemical properties, outlines a robust synthetic pathway with detailed protocols, discusses modern analytical techniques for its characterization, and explores its potential applications as a key intermediate in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

Methyl 4-(3-methylpiperazin-1-ylmethyl)benzoate is a derivative of benzoic acid and piperazine. The key structural features include a benzene ring substituted with a methyl ester group at position 4 and a 3-methylpiperazine group linked via a methylene bridge. The methyl group at the 3-position of the piperazine ring introduces a chiral center, meaning the compound can exist as (R) and (S) enantiomers or as a racemic mixture.

Molecular Structure

The two-dimensional structure of **Methyl 4-(3-methylpiperazin-1-ylmethyl)benzoate** is depicted below.



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